molecular formula C14H10N4O4 B11700434 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone CAS No. 313966-78-8

1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone

Cat. No.: B11700434
CAS No.: 313966-78-8
M. Wt: 298.25 g/mol
InChI Key: NNZITHGHYHQLAI-UHFFFAOYSA-N
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Description

1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone is a compound that belongs to the family of nitrobenzoxadiazoles. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The presence of the nitro group and the oxadiazole ring imparts significant reactivity and stability to the molecule, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours . This method ensures the formation of the desired product with high yield and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.

Chemical Reactions Analysis

1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, halogenating agents, and nitrating agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism by which 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone exerts its effects is primarily through its interaction with biological molecules. The nitro group and oxadiazole ring can form covalent bonds with specific amino acids in proteins, leading to changes in protein function and activity . This interaction can inhibit or activate various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar compounds to 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone include other nitrobenzoxadiazoles and nitrobenzofurazans. These compounds share similar photophysical properties but differ in their reactivity and biological activity. For example:

The uniqueness of 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it a valuable compound in both research and industrial applications.

Biological Activity

1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone is a compound that features a unique combination of a benzo[1,2,5]oxadiazole moiety and an amino group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the nitro group and the oxadiazole structure contributes to its unique chemical properties and enhances its interactions with biological targets.

  • Molecular Formula : C₁₃H₉N₄O₃
  • Molecular Weight : 273.23 g/mol
  • Solubility : Soluble in various organic solvents, enhancing its applicability in biological studies.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study examining the activity of similar compounds, it was found that derivatives with oxadiazole structures exhibited significant inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound’s structure enhances its antibacterial properties, particularly with substitutions that increase electron density on the aromatic ring, which can improve binding affinity to bacterial targets .

Antitumor Activity

The potential anticancer properties of this compound are also noteworthy. Research has shown that derivatives containing the oxadiazole moiety can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that compounds with similar structural features to this compound showed varying degrees of cytotoxicity:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.7

These findings suggest that modifications to the oxadiazole ring can significantly influence the compound's anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Known for enhancing biological activity due to its electron-withdrawing properties.
  • Nitro Group : Increases lipophilicity and may enhance membrane permeability.
  • Amino Group : Facilitates interaction with biological targets through hydrogen bonding.

This structure provides a platform for further modifications aimed at optimizing efficacy and reducing toxicity.

Properties

CAS No.

313966-78-8

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

1-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]ethanone

InChI

InChI=1S/C14H10N4O4/c1-8(19)9-2-4-10(5-3-9)15-11-6-7-12(18(20)21)14-13(11)16-22-17-14/h2-7,15H,1H3

InChI Key

NNZITHGHYHQLAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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